Methyl Ester vs. Ethyl Ester and Free Acid: Lipophilicity and Permeability Differentiation
The methyl ester of [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate possesses a calculated logP approximately 0.5–0.7 units lower than its ethyl ester congener (CAS 89029-01-6) and roughly 1.5–2.0 units higher than the free carboxylic acid (CAS 19951-24-7) . In the context of antimicrobial benzimidazole SAR, this logP window places the methyl ester in a balanced lipophilicity range (estimated logP ~1.8–2.2) that is often associated with favorable passive membrane permeability while maintaining aqueous solubility sufficient for in vitro assay compatibility. The ethyl ester shifts the molecule toward higher logP (~2.5–2.9), which may improve Gram‑negative outer membrane penetration but risks increased plasma protein binding; conversely, the free acid (logP ~0.3–0.7) may exhibit poor cellular uptake unless actively transported.
| Evidence Dimension | Calculated octanol/water partition coefficient (logP) as a proxy for membrane permeability |
|---|---|
| Target Compound Data | Methyl ester: estimated logP 1.8–2.2 (calculated via fragment-based method; experimental logP not reported in peer-reviewed literature) |
| Comparator Or Baseline | Ethyl ester (CAS 89029-01-6): estimated logP 2.5–2.9; Free acid (CAS 19951-24-7): estimated logP 0.3–0.7 |
| Quantified Difference | Methyl ester is ~0.5–0.7 logP units more polar than the ethyl ester and ~1.5–2.0 logP units more lipophilic than the free acid |
| Conditions | Calculated values based on fragment constant methodology (CLOGP); no experimental shake-flask or HPLC-derived logP data were identified for the target compound in the public literature |
Why This Matters
For procurement decisions in drug discovery campaigns, the methyl ester provides an intermediate lipophilicity profile that balances cell permeability and aqueous solubility better than either the ethyl ester or the free acid, which may translate into more reliable dose–response data in cell-based assays.
